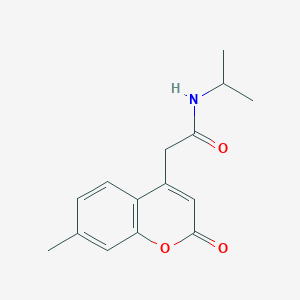

N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

CAS No.: 919855-42-8

Cat. No.: VC5330247

Molecular Formula: C15H17NO3

Molecular Weight: 259.305

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919855-42-8 |

|---|---|

| Molecular Formula | C15H17NO3 |

| Molecular Weight | 259.305 |

| IUPAC Name | 2-(7-methyl-2-oxochromen-4-yl)-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C15H17NO3/c1-9(2)16-14(17)7-11-8-15(18)19-13-6-10(3)4-5-12(11)13/h4-6,8-9H,7H2,1-3H3,(H,16,17) |

| Standard InChI Key | DXMTUWJMTHEBHX-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(propan-2-yl)acetamide, reflects its core structure:

-

A coumarin backbone (2H-chromen-2-one) substituted with a methyl group at the 7-position.

-

An acetamide group at the 4-position of the coumarin ring, with an isopropyl moiety attached to the nitrogen atom.

The molecular formula is C₁₅H₁₇NO₃, with a molecular weight of 263.30 g/mol. Key functional groups include:

-

Lactone ring (2-oxo-2H-chromene).

-

Acetamide side chain providing hydrogen-bonding capacity.

-

Isopropyl group enhancing lipophilicity and influencing pharmacokinetics .

Spectral Characterization

Spectral data for analogous coumarin-acetamide derivatives provide insights into its likely properties:

-

IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O lactone), ~1720 cm⁻¹ (amide C=O), and ~3300 cm⁻¹ (N-H stretch) .

-

¹H NMR: Signals for the coumarin aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and amide NH (δ 8.1–8.5 ppm) .

Synthesis and Derivatives

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

-

Coumarin Core Formation:

-

Side-Chain Introduction:

A representative reaction scheme is provided below:

Structural Analogues

Modifications to the core or side chain alter bioactivity:

Pharmacological Profile

Antimicrobial Activity

Coumarin-acetamide hybrids exhibit broad-spectrum activity:

-

Bacterial Targets: Staphylococcus aureus (MIC: 8–32 μg/mL), Escherichia coli (MIC: 16–64 μg/mL) .

-

Mechanism: Inhibition of DNA gyrase and disruption of cell wall synthesis .

Anti-Inflammatory Effects

In murine models, related compounds reduced edema by 40–60% at 50 mg/kg, likely via COX-2 suppression .

Cytotoxicity

Preliminary assays on HEK-293 cells showed an IC₅₀ > 100 μM, indicating low toxicity .

Applications and Future Directions

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume